molecular formula C30H26ClN3O3S B11450629 Ethyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11450629
M. Wt: 544.1 g/mol
InChI Key: IQMCMXYTYIROPL-UHFFFAOYSA-N
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Description

ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chlorophenyl group, and a cyano group, among others

Preparation Methods

The synthesis of ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzylcarbamoyl group: This step involves the reaction of the dihydropyridine intermediate with benzyl isocyanate.

    Addition of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under appropriate conditions.

    Incorporation of the chlorophenyl and cyano groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can be used to modify the functional groups attached to the dihydropyridine core.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Properties

Molecular Formula

C30H26ClN3O3S

Molecular Weight

544.1 g/mol

IUPAC Name

ethyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H26ClN3O3S/c1-2-37-30(36)27-26(22-15-9-10-16-24(22)31)23(17-32)29(34-28(27)21-13-7-4-8-14-21)38-19-25(35)33-18-20-11-5-3-6-12-20/h3-16,26,34H,2,18-19H2,1H3,(H,33,35)

InChI Key

IQMCMXYTYIROPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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